Cas no 868146-20-7 (N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamide)

N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamide
- Benzenesulfonamide, N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxy-
- AKOS005140981
- N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide
- N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzenesulfonamide
- 868146-20-7
- F1712-0130
- Z1350516537
- N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide
-
- インチ: 1S/C18H18BrClN2O3S/c1-11-14(15-9-12(19)3-6-17(15)22-11)7-8-21-26(23,24)13-4-5-16(20)18(10-13)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3
- InChIKey: JZHQQVQWYHFVIZ-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCCC2C3=C(NC=2C)C=CC(Br)=C3)(=O)=O)=CC=C(Cl)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 455.99100g/mol
- どういたいしつりょう: 455.99100g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
じっけんとくせい
- 密度みつど: 1.535±0.06 g/cm3(Predicted)
- ふってん: 630.1±65.0 °C(Predicted)
- 酸性度係数(pKa): 10.69±0.50(Predicted)
N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1712-0130-25mg |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide |
868146-20-7 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1712-0130-10μmol |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide |
868146-20-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1712-0130-20μmol |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide |
868146-20-7 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
A2B Chem LLC | BA77053-5mg |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide |
868146-20-7 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F1712-0130-3mg |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide |
868146-20-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1712-0130-20mg |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide |
868146-20-7 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1712-0130-5mg |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide |
868146-20-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
A2B Chem LLC | BA77053-1mg |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide |
868146-20-7 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F1712-0130-5μmol |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide |
868146-20-7 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1712-0130-2mg |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide |
868146-20-7 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamide 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamideに関する追加情報
Recent Advances in the Study of N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamide (CAS: 868146-20-7)
The compound N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamide (CAS: 868146-20-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique indole and benzene sulfonamide moieties, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound in drug development.
Recent research has focused on the synthesis and optimization of this compound to enhance its bioactivity and selectivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the sulfonamide group could significantly improve its binding affinity to specific protein targets, particularly those involved in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate these findings, highlighting the compound's potential as an anti-inflammatory agent.
Another key area of investigation has been the compound's role in cancer therapy. Preliminary in vitro studies have shown that N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamide exhibits potent inhibitory effects on certain cancer cell lines, particularly those associated with solid tumors. Researchers have proposed that the compound's mechanism of action may involve the disruption of microtubule dynamics, a hypothesis supported by fluorescence microscopy and flow cytometry data.
In addition to its therapeutic potential, recent studies have also explored the pharmacokinetic properties of this compound. A 2024 publication in Drug Metabolism and Disposition reported that the compound demonstrates favorable metabolic stability and oral bioavailability in rodent models. These findings suggest that it could be a viable candidate for further preclinical development, provided that toxicity studies yield satisfactory results.
Despite these promising advancements, challenges remain in the development of N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamide as a therapeutic agent. Issues such as off-target effects and potential toxicity at higher doses need to be addressed through rigorous preclinical testing. Future research directions may include the exploration of prodrug strategies to enhance delivery and reduce side effects, as well as the identification of biomarkers to predict patient response.
In conclusion, the compound N-2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl-4-chloro-3-methoxybenzene-1-sulfonamide (CAS: 868146-20-7) represents a promising avenue for drug discovery, with applications in inflammation and oncology. Continued research and optimization efforts will be crucial to unlocking its full therapeutic potential and advancing it toward clinical trials.
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